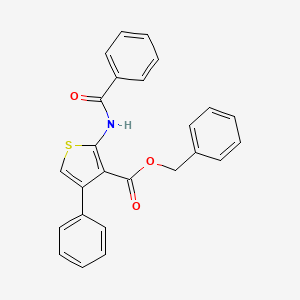

benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

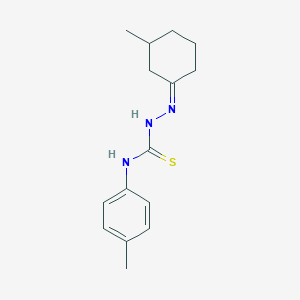

Benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is a complex organic compound. It likely contains a benzyl group (C6H5CH2), a benzoylamino group (C6H5C(O)NH), a phenyl group (C6H5), and a thiophenecarboxylate group (C4H3OSCOO) .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide bond could be hydrolyzed under acidic or basic conditions, or the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Electrocarboxylation in Supercritical CO2

A study on the electrocarboxylation of benzyl chloride in pressurized CO2 aimed to synthesize phenylacetic acid, showcasing the utility of this compound in organic synthesis and green chemistry. The process was optimized to achieve high selectivity and yield under environmentally benign conditions (Chanfreau et al., 2008).

Hybrid Polymers Synthesis

Research on novel hybrid polymers with thiophenylanilino backbones demonstrates the compound's relevance in materials science. These polymers, with substituted phenyl side groups, were synthesized through electrophilic aromatic conditions and Stille cross-coupling reactions, highlighting the compound's role in the development of advanced materials (Baldwin et al., 2008).

Corrosion Inhibition Studies

A study focused on benzothiazole derivatives, closely related to benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate, investigated their corrosion inhibiting effects against steel in acidic solutions. This research underscores the compound's potential application in protecting metals from corrosion, which is crucial for industrial applications (Hu et al., 2016).

Catalysis and Biological Activity

Research on 2-Benzoylamino-N-phenyl-benzamide derivatives prepared in the presence of Keggin-type heteropolyacids under microwave irradiation showcases the compound's role in catalysis and its potential for biological activity. The synthesized compounds exhibited significant antibacterial and antifungal activities, indicating the compound's utility in pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).

Organic Ligands Synthesis

A study on the reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with N-nucleophiles led to the synthesis of organic ligands, demonstrating the compound's importance in organic chemistry and ligand design. This research opens avenues for the development of new catalysts and materials based on the structural framework of benzyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate (Kabirifard et al., 2020).

Mechanism of Action

properties

IUPAC Name |

benzyl 2-benzamido-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3S/c27-23(20-14-8-3-9-15-20)26-24-22(21(17-30-24)19-12-6-2-7-13-19)25(28)29-16-18-10-4-1-5-11-18/h1-15,17H,16H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZWONRCSAUFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-benzamido-4-phenylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)

![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)